molecular formula C18H26 B093500 1,1,4,5,5,8-Hexamethyl-S-hydrindacene CAS No. 17465-59-7

1,1,4,5,5,8-Hexamethyl-S-hydrindacene

Cat. No.: B093500
CAS No.: 17465-59-7
M. Wt: 242.4 g/mol
InChI Key: WAOWVPSHMISXFR-UHFFFAOYSA-N
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Description

1,1,4,5,5,8-Hexamethyl-S-hydrindacene is a sterically encumbered polycyclic hydrocarbon featuring a hydrindacene backbone substituted with six methyl groups at positions 1, 1, 4, 5, 5, and 6. Hydrindacene derivatives are frequently employed as ligands in coordination chemistry due to their steric bulk and electronic tunability .

The hexamethyl substitution pattern likely enhances steric hindrance, making it a candidate for stabilizing low-coordinate main-group species or reactive intermediates. This aligns with broader research trends where methylated hydrindacenes are used to isolate phosphinidenes, stibinidenes, and other reactive main-group compounds .

Properties

CAS No.

17465-59-7

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene

InChI

InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3

InChI Key

WAOWVPSHMISXFR-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C

Canonical SMILES

CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C

Other CAS No.

17465-59-7

Synonyms

1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene

Origin of Product

United States

Comparison with Similar Compounds

Substituent Patterns and Reactivity

Hydrindacene derivatives vary significantly in methyl substitution, which dictates their steric profiles and applications:

Compound Name Substituent Positions Key Properties/Applications Reference
1,1,6,6-Tetramethyl-as-hydrindacene 1,1,6,6-Me Converts to hexamethyltriindan under thermal stress; used in hydrocarbon rearrangement studies
1,1,7,7-Tetramethyl-s-hydrindacene 1,1,7,7-Me Higher thermal stability; forms tricyclic products (e.g., compound 9) via dimerization
Octamethyl-s-hydrindacene derivatives 1,1,3,3,5,5,7,7-Me Non-linear optical (NLO) materials; calculated hyperpolarizability (β) exceeds conventional compounds
As-hydrindacene-1-ol Hydroxyl at position 1 Musk-smelling compound; studied for olfactory receptor binding and potential antiviral activity

Key Observations :

  • Steric Effects : Increasing methyl substitution (e.g., hexamethyl vs. tetramethyl) enhances steric protection, critical for stabilizing reactive intermediates like phosphinidenes .
  • Thermal Stability : Tetramethyl derivatives (e.g., 1,1,7,7-tetramethyl-s-hydrindacene) exhibit higher thermal stability compared to less substituted analogs, favoring controlled dimerization pathways .
  • Functional Group Influence : The hydroxyl group in As-hydrindacene-1-ol introduces hydrogen-bonding capability, enabling biological interactions absent in purely methylated derivatives .

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